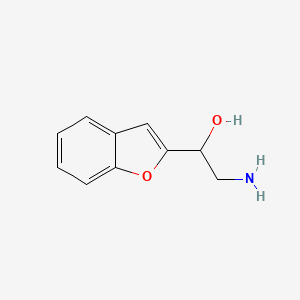

2-Amino-1-(benzofuran-2-yl)ethanol

Description

Significance and Research Context of Benzofuran (B130515) Scaffolds

The benzofuran nucleus, a fusion of a benzene (B151609) and a furan (B31954) ring, is a privileged scaffold in medicinal chemistry. taylorandfrancis.comnih.govuq.edu.aursc.org This structural motif is present in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. nih.govrsc.org The inherent properties of the benzofuran ring system, including its ability to engage in various biological interactions, have made it a focal point for drug discovery and development. taylorandfrancis.com

Benzofuran derivatives have been investigated for a multitude of pharmacological applications, including as antimicrobial, anti-inflammatory, and anticancer agents. nih.govmedcraveonline.com The versatility of the benzofuran scaffold allows for the introduction of various substituents, enabling the fine-tuning of its biological and physicochemical properties. taylorandfrancis.comrsc.org This adaptability has spurred extensive research into the synthesis and evaluation of novel benzofuran-based compounds. nih.gov

Scope of Academic Inquiry for 2-Amino-1-(benzofuran-2-yl)ethanol and Analogues

The academic inquiry into this compound and its analogues is multifaceted. A key area of investigation is the synthesis of these compounds, with researchers exploring various methods to produce them efficiently and with high purity. This includes the development of stereoselective synthesis techniques to obtain specific enantiomers, as the biological activity of chiral molecules can be highly dependent on their three-dimensional arrangement. sfasu.edu

One notable area of research involves the biotransformation of precursor molecules to produce chiral benzofuran ethanols. For instance, studies have demonstrated the use of whole-cell biocatalysts, such as Lactobacillus paracasei, for the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone to yield enantiopure (S)-1-(benzofuran-2-yl)ethanol. nih.govresearchgate.net This "green chemistry" approach offers a sustainable and highly selective method for producing these valuable chiral building blocks. nih.gov

Furthermore, research extends to the synthesis of various derivatives of this compound to explore structure-activity relationships. For example, the synthesis of novel benzofuryl β-amino alcohols bearing imidazolyl and triazolyl substituents has been reported, with investigations into their potential antimicrobial activities. nih.gov Another study focused on the synthesis and biological evaluation of derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone, exploring their cytotoxic properties against cancer cell lines. nih.gov

The potential for these compounds to act as enhancers of neurotransmitter release has also been a subject of study. One such analogue, (−)1-(Benzofuran-2-yl)-2-propylaminopentane [(−)BPAP], has been identified as a selective enhancer of the impulse propagation-mediated release of catecholamines and serotonin (B10506) in the brain. nih.gov This line of inquiry highlights the potential for developing novel therapeutic agents based on the this compound scaffold.

Historical Development and Milestones in Benzofuran Synthesis Relevant to Amino Alcohol Derivatives

The synthesis of the benzofuran ring system dates back to 1870 when it was first prepared by Perkin. acs.orgnih.gov Since then, numerous synthetic methods have been developed to construct this important heterocyclic scaffold. acs.orgnih.gov These methods are crucial for the subsequent synthesis of more complex derivatives, including amino alcohol-substituted benzofurans.

Early methods often involved harsh reaction conditions. However, significant advancements have been made in developing milder and more efficient synthetic strategies. nih.gov Modern approaches frequently utilize transition metal catalysis, such as palladium and copper-catalyzed reactions, to facilitate the formation of the benzofuran ring. acs.orgnih.gov For instance, the Sonogashira coupling reaction between terminal alkynes and iodophenols, followed by intramolecular cyclization, is a common strategy. acs.orgnih.gov

The development of methods for the synthesis of precursors to this compound, such as 2-acetylbenzofuran, has also been a key focus. The reaction of this ketone with various reagents allows for the introduction of the amino alcohol functionality. For example, condensation reactions with carbohydrazides have been used to create more complex heterocyclic systems. mdpi.com

The synthesis of the amino alcohol side chain itself has been achieved through various routes. A common approach involves the reduction of an α-nitro alcohol derivative. For instance, the synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol has been reported via the reduction of 1-(2,5-Dimethoxyphenyl)-2-nitroethanol using sodium borohydride. chemicalbook.com Another method involves the ring-opening of an epoxide, such as the reaction of styrene (B11656) oxide with a nitrogen nucleophile to produce 2-amino-1-phenylethanol (B123470). chemicalbook.com These general synthetic strategies are applicable to the preparation of this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(1-benzofuran-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJVOWVMKNRFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510539 | |

| Record name | 2-Amino-1-(1-benzofuran-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7127-27-7 | |

| Record name | 2-Amino-1-(1-benzofuran-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Radical Initiation and Propagation Mechanisms

Radical reactions offer a powerful and alternative approach to the synthesis of complex molecules like benzofuran (B130515) derivatives. These mechanisms often involve single-electron transfer (SET) processes, which can be initiated by various means, including the use of super-electron-donors (SEDs) or through hydrogen atom transfer (HAT).

Super-Electron-Donor (SED) Induced Radical Generation/Coupling: The formation of the benzofuran core can be achieved through radical reactions initiated by SEDs. ntu.edu.sgresearchgate.net For instance, heteroatom anions have been demonstrated to function as potent SEDs, capable of initiating radical cascades for the synthesis of 3-substituted benzofurans. ntu.edu.sgresearchgate.net The mechanism commences with a single-electron transfer from the SED to a suitable precursor, generating a radical intermediate. This is exemplified in the synthesis of benzofurylethylamine derivatives through a radical cyclization cascade. nih.gov In this process, a single-electron transfer from 2-azaallyl anions to 2-iodo aryl allenyl ethers initiates a radical cyclization, which is then followed by an intermolecular radical-radical coupling to furnish the complex benzofuran structure. nih.gov

Hydrogen Atom Transfer (HAT): HAT is a fundamental process in radical chemistry, enabling the generation of alkyl radicals from C-H bonds. mdpi.com This strategy is particularly relevant for the functionalization of heterocyclic compounds. mdpi.comnih.gov The site-selectivity of HAT is a key challenge, as organic molecules often possess numerous C-H bonds with minimal differences in reactivity. mdpi.com However, by carefully selecting the HAT reagent, solvent, and additives, specific C-H bonds can be targeted. mdpi.com In the context of nitrogen-containing heterocycles, HAT reactions are known to occur at C-H bonds alpha to the nitrogen atom, as these positions are activated. nih.govacs.org This approach can be harnessed for the late-stage functionalization of molecules bearing nitrogen heterocyclic structures. acs.org The generation of an alkyl radical on a pre-existing side chain of a benzofuran, or on a precursor molecule, through HAT allows for subsequent coupling reactions to introduce the desired aminoethanol moiety.

Iminium Ion Intermediates and Transformations in Cyclization Reactions

Iminium ions are key electrophilic intermediates in a multitude of organic transformations, particularly in the synthesis of nitrogen-containing heterocycles. dtic.milacs.org Their enhanced reactivity compared to the parent imine or carbonyl compound makes them valuable for the formation of carbon-carbon and carbon-heteroatom bonds.

In the context of synthesizing derivatives related to 2-Amino-1-(benzofuran-2-yl)ethanol, iminium ion catalysis, a cornerstone of organocatalysis, plays a pivotal role. youtube.com Chiral secondary amines, such as proline and its derivatives, react with carbonyl compounds to form transient iminium ions. youtube.comnih.gov This activation strategy lowers the LUMO of the α,β-unsaturated system, facilitating nucleophilic attack. For example, the in-situ generation of α,β-unsaturated aldehydes from allylic alcohols can be coupled with asymmetric transformations catalyzed by chiral amines, proceeding through iminium ion intermediates. nih.gov

Oxidative Addition and Reductive Elimination Pathways in Catalytic Cycles

Transition-metal catalysis is a powerful tool for the construction of C-N and C-C bonds, often involving a catalytic cycle composed of oxidative addition, transmetalation, and reductive elimination steps. rsc.orgnumberanalytics.com The synthesis of the benzofuran ring system and the introduction of the aminoethanol side chain can be achieved through such catalytic processes.

C-N Bond Formation: The formation of the C-N bond in the aminoethanol side chain can be facilitated by transition-metal catalysts like palladium, copper, or nickel. numberanalytics.com A general mechanism involves the oxidative addition of the catalyst to a carbon-halide bond (C-X), followed by ligand exchange with a nitrogen nucleophile, and subsequent reductive elimination to form the C-N bond. numberanalytics.com For instance, ruthenium-catalyzed cross-coupling reactions have been shown to proceed via oxidative addition of a C-N bond to the ruthenium complex, followed by transmetalation and reductive elimination. rsc.org While direct C-H amination is an attractive, atom-economical alternative, it often requires harsh conditions. nih.gov However, methods using organic azides as the nitrogen source have been developed, proceeding through a chelation-assisted metallacycle formation, C-N bond formation via a metal-nitrenoid intermediate, and product release. nih.gov

Benzofuran Ring Synthesis: Palladium-catalyzed reactions are frequently employed for the synthesis of the benzofuran core. divyarasayan.org A common strategy involves the intramolecular cyclization of a suitably substituted precursor. divyarasayan.orgacs.org The catalytic cycle typically starts with the oxidative addition of a Pd(0) complex to an aryl or vinyl halide. acs.org This is followed by migratory insertion of a tethered alkene (carbopalladation) and subsequent β-hydride elimination to afford the cyclized product and regenerate the Pd(0) catalyst. wikipedia.org

A proposed catalytic cycle for a palladium-catalyzed intramolecular C-H functionalization/cyclization to form a fused ring system is depicted below:

Oxidative Addition: Pd(0) inserts into a C-X bond of the substrate. acs.org

C-H Palladation: The palladium complex coordinates to a C-H bond, leading to the formation of a palladacycle. acs.org

Reductive Elimination: The final C-C bond is formed, releasing the product and regenerating the active Pd(0) catalyst. acs.org

Intramolecular Cyclization and Rearrangement Mechanisms

The construction of the benzofuran skeleton frequently relies on intramolecular cyclization reactions, with the intramolecular Heck reaction being a prominent example. wikipedia.orgchim.itcornell.edu

Intramolecular Heck Reaction: This powerful palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. wikipedia.org It is a versatile method for constructing a wide range of heterocyclic and carbocyclic systems. wikipedia.orgchim.itcornell.edu The reaction is initiated by the oxidative addition of a palladium(0) catalyst to the aryl/vinyl halide, followed by intramolecular carbopalladation of the tethered alkene. wikipedia.org The resulting alkylpalladium(II) intermediate typically undergoes syn-β-hydride elimination to yield the benzofuran ring and regenerate the catalyst. chim.it The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is a key consideration, with the 5-exo-trig pathway often being favored in cases of competition. divyarasayan.org The intramolecular Heck reaction can also be part of a cascade process, where the intermediate alkylpalladium species is trapped by another reaction partner before elimination can occur. chim.itnih.gov

Other Cyclization Strategies: Besides the Heck reaction, other catalytic systems can effect the cyclization to form benzofurans. For example, palladium catalysts can promote the cyclization of γ,δ-unsaturated ketones to form cyclohexanones, which can then be oxidized to the corresponding phenols. sci-hub.se While this leads to a phenol (B47542) rather than a benzofuran, it demonstrates the power of palladium to mediate complex cyclization-oxidation sequences. sci-hub.se Similarly, rhodium-catalyzed dehydrative C-H alkenylation and annulation of phenols with diols can produce benzofuran derivatives. organic-chemistry.org

Stereochemical Mechanisms in Asymmetric Reactions and Enantioselective Pathways

The hydroxyl and amino groups on the chiral carbon atom of this compound make its stereochemistry a critical aspect. Asymmetric synthesis provides routes to enantiomerically pure or enriched forms of such chiral amino alcohols. rsc.org The most common strategies involve the asymmetric reduction of a prochiral precursor, such as an α-aminoketone, or the asymmetric opening of an epoxide.

Asymmetric Reduction of α-Aminoketones: The enantioselective reduction of the ketone in 2-amino-1-(benzofuran-2-yl)ethan-1-one is a direct route to the chiral amino alcohol. wikipedia.org This transformation can be achieved using various catalytic systems.

Oxazaborolidine (CBS) Catalysis: Chiral oxazaborolidine catalysts, developed by Corey, Bakshi, and Shibata, are highly effective for the asymmetric reduction of prochiral ketones with borane (B79455). nih.govijprs.com The mechanism involves the coordination of borane to the nitrogen atom of the oxazaborolidine, followed by coordination of the ketone's carbonyl oxygen to the Lewis acidic boron atom. wikipedia.org This forms a rigid, six-membered transition state, where the hydride is delivered from the borane to one face of the ketone, dictated by the chirality of the catalyst. wikipedia.org In situ generation of the oxazaborolidine catalyst from a chiral amino alcohol and a borane source is a practical and efficient approach. nih.govijprs.comorganic-chemistry.org

Noyori Asymmetric Hydrogenation: This method employs ruthenium(II) catalysts bearing chiral phosphine (B1218219) ligands, such as BINAP, to catalyze the enantioselective hydrogenation of ketones. nrochemistry.comthermofisher.comchem-station.comwikipedia.org The mechanism is believed to involve a metal-ligand bifunctional catalysis, where both the ruthenium center and the ligand participate in the hydrogen transfer. wikipedia.orgyoutube.com The substrate coordinates to the Ru(II) complex, and hydrogen is transferred to the carbonyl carbon, leading to the chiral alcohol. nrochemistry.com The chirality of the BINAP ligand dictates the facial selectivity of the hydrogenation. nrochemistry.comyoutube.com

Other Asymmetric Methods: The synthesis of optically active 2-amino-1-phenylethanol (B123470) derivatives, which are structurally analogous to the target compound, has been achieved through various other asymmetric methods, including the use of chiral borane complexes and asymmetric transfer hydrogenation with chiral ruthenium catalysts. researchgate.net

Table of Key Asymmetric Reduction Methods

Table of Compounds

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of 2-Amino-1-(benzofuran-2-yl)ethanol, offering deep insights into its atomic connectivity and stereochemistry.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Correlation

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide a detailed map of the molecule's hydrogen and carbon environments.

In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons of the benzofuran (B130515) ring are typically observed in the downfield region, generally between δ 7.0 and 7.8 ppm. The proton on the furan (B31954) ring of the benzofuran moiety appears as a singlet. The methine proton (CH-OH) gives a characteristic signal, the chemical shift of which is influenced by its neighboring amino and hydroxyl groups. The methylene (B1212753) protons of the aminoethyl group (CH₂) and the methyl protons of the ethanol (B145695) group (CH₃) resonate at specific upfield locations. For a related compound, (S)-1-(furan-2-yl)ethanol, the methyl protons (C-CH₃) appear as a doublet at approximately 1.56 ppm, while the methine proton (H-1) is observed as a quartet around 4.88 ppm. researchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbons of the benzofuran ring resonate at characteristic chemical shifts, with the carbons directly attached to the oxygen atom appearing at lower field strengths. The carbinol carbon (CH-OH) and the carbons of the aminoethyl group also exhibit distinct signals that are crucial for confirming the compound's structure.

Below are interactive tables summarizing the typical ¹H and ¹³C NMR chemical shifts for the core structure of this compound.

Table 1: Typical ¹H NMR Chemical Shift Assignments

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.8 | Multiplet |

| Furan-H | ~6.7 | Singlet |

| CH-OH | ~5.0 | Quartet/Multiplet |

| CH₂-NH₂ | ~3.0 | Multiplet |

| NH₂ | Variable | Broad Singlet |

Table 2: Typical ¹³C NMR Chemical Shift Assignments

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Benzofuran C (Aromatic) | 110 - 160 |

| C-O (Benzofuran) | ~155 |

| C=C (Furan) | ~145, ~105 |

| CH-OH | ~65 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry

To further confirm the structural assignments and elucidate the connectivity of atoms, two-dimensional (2D) NMR techniques are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded protons and carbons. It allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the molecule's backbone.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that the respective protons are close to each other in space, which is crucial for determining the stereochemistry and preferred conformation of the molecule.

Application in Stereochemical Elucidation and Enantiomeric Excess (ee) Determination

The presence of a chiral center at the carbon bearing the hydroxyl group means that this compound can exist as a pair of enantiomers. NMR spectroscopy, particularly in the presence of chiral solvating agents or through the formation of diastereomeric derivatives, is a powerful tool for determining the stereochemistry and enantiomeric excess (ee) of a sample. nih.gov

By reacting the racemic mixture with a chiral derivatizing agent, two diastereomers are formed, which will exhibit distinct signals in the NMR spectrum. nih.gov The integration of these signals allows for the quantification of each diastereomer and, consequently, the determination of the enantiomeric excess of the original sample. nih.gov For instance, studies on the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone to produce (S)-1-(benzofuran-2-yl)ethanol have utilized such methods to confirm the high enantiomeric purity of the product. nih.gov

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The FTIR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds.

Key vibrational frequencies include:

O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

N-H Stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine group.

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.

C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band around 1050-1150 cm⁻¹.

C-N Stretch: Absorption in the 1020-1250 cm⁻¹ range.

For a related compound, 2-hydroxy ethylammonium (B1618946) acetate, the FTIR spectrum clearly shows these characteristic bands, aiding in its structural confirmation. researchgate.net

Table 3: Characteristic FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H (Alcohol) | 3200-3600 (broad) |

| N-H (Amine) | 3300-3500 (sharp) |

| C-H (Aromatic) | >3000 |

| C-H (Aliphatic) | <3000 |

| C=C (Aromatic) | 1450-1600 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which in turn confirms its elemental composition and molecular formula (C₁₀H₁₁NO₂). HRMS provides a highly accurate mass measurement, allowing for the differentiation between compounds with the same nominal mass but different atomic compositions. The fragmentation pattern observed in the mass spectrum can also offer additional structural information. For instance, the detection of a (2-Aminopropyl)benzofuran analog and its metabolites in human urine was confirmed using an HPLC-HRMS method. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

Determination of Molecular Conformations and Torsion Angles

Studies on analogous 2-amino-1-arylethanol compounds reveal that the conformational landscape is often dominated by the potential for intramolecular hydrogen bonding between the amino (-NH₂) and hydroxyl (-OH) groups. nih.gov This interaction significantly influences the relative orientation of these functional groups. The key torsion angle, N-C-C-O, dictates the spatial relationship between the nitrogen and oxygen atoms. Typically, conformers are characterized as gauche or anti. In many amino alcohols, a gauche conformation is preferred as it allows for the formation of a stabilizing intramolecular hydrogen bond between the amino and hydroxyl groups. researchgate.net

Molecular mechanics simulations on the related compound 2-amino-1-phenylethanol (B123470) have shown that the presence of solvent molecules, particularly water, plays a crucial role in determining conformational preferences. nih.gov Water can form bridges between the functional groups, altering the relative stabilities of different conformers compared to the gas phase. nih.gov For this compound, similar effects are anticipated, where the conformation is a balance between intramolecular forces and interactions with the surrounding medium.

Table 1: Representative Torsion Angles Defining Key Conformations in Amino Alcohols Note: This table presents typical torsion angles observed in related amino alcohol structures. Specific experimental values for this compound are not available in the cited literature.

| Torsion Angle | Description | Typical Value (degrees) |

| O-C-C-N | Defines the relative position of the hydroxyl and amino groups. | ~60° (gauche) |

| H-O-C-C | Describes the orientation of the hydroxyl proton. | Varies |

| C-C-N-H | Describes the orientation of the amino protons. | Varies |

| C(ring)-C(ring)-C-O | Defines the orientation of the ethanolamine (B43304) side chain relative to the benzofuran ring. | Varies |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H···X Contacts)

The solid-state architecture of this compound is expected to be governed by a network of strong and weak intermolecular interactions. The primary amino group and the hydroxyl group are both excellent hydrogen bond donors and acceptors.

Hydrogen Bonding: The most significant interactions anticipated are intermolecular hydrogen bonds. These include strong O-H···N and N-H···O bonds, which are characteristic of amino alcohols and often direct the primary crystal packing motif. nih.govresearchgate.net These interactions can lead to the formation of robust supramolecular structures, such as chains or sheets. In related crystal structures of amino alcohols, O-H···N hydrogen bond distances are typically observed in the range of 2.7 to 2.9 Å. researchgate.net

C-H···X Contacts: Weaker interactions, such as C-H···O and C-H···π contacts, are also expected to play a role in refining the crystal packing. In these interactions, a carbon-bound hydrogen atom acts as a weak donor to an oxygen atom or the π-system of a benzofuran ring on a neighboring molecule.

Table 2: Typical Intermolecular Interaction Geometries in Related Heterocyclic and Amino Alcohol Compounds Note: The data below are representative examples from analogous structures to illustrate typical interaction parameters. researchgate.netmdpi.com Specific experimental data for this compound are not available in the cited literature.

| Interaction Type | Donor-H···Acceptor | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

| Hydrogen Bond | O-H···N | 2.7 - 2.9 | >150 |

| Hydrogen Bond | N-H···O | 2.8 - 3.1 | >140 |

| π-π Stacking | Benzofuran···Benzofuran | 3.6 - 3.8 (centroid-centroid) | N/A |

| Weak H-Bond | C-H···O | 3.2 - 3.7 | >120 |

| Weak H-Bond | C-H···π | 3.5 - 3.8 (H to ring centroid) | >130 |

Studies on Crystal Packing and Polymorphism

Crystal Packing: The way molecules of this compound arrange themselves in a crystal is known as crystal packing. This arrangement is the result of the combined influence of all intermolecular forces. Given the strong hydrogen bonding capabilities of the molecule, it is highly probable that its crystal structure is dominated by hydrogen-bonded networks. For instance, molecules could link into chains via head-to-tail O-H···N interactions, and these chains could then be cross-linked by further N-H···O bonds and π-π stacking of the benzofuran rings, creating a stable three-dimensional lattice. nih.govmdpi.com The specific packing arrangement determines the crystal system (e.g., monoclinic, orthorhombic) and the unit cell parameters. wikipedia.orgwikipedia.org

Polymorphism: Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov Different polymorphs of the same compound can have different physical properties. Molecules with conformational flexibility and multiple hydrogen bonding sites, such as this compound, are often prone to polymorphism. nih.govresearchgate.net Changes in crystallization conditions (e.g., solvent, temperature, pressure) could lead to the formation of different crystal forms, each with a unique packing arrangement and network of intermolecular interactions. While it is a known phenomenon for amino alcohols, no specific polymorphs of this compound have been characterized in the reviewed scientific literature. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Studies

Quantum mechanical calculations offer a powerful lens to examine the intrinsic properties of 2-Amino-1-(benzofuran-2-yl)ethanol at the atomic and electronic levels.

Density Functional Theory (DFT) for Electronic Structure Calculations

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of benzofuran (B130515) derivatives. physchemres.orgnih.govepstem.net DFT calculations are employed to determine optimized molecular geometries, Mulliken and natural population analyses, and to study the molecular electrostatic potential and global and local reactivity descriptors. physchemres.org For instance, studies on related benzofuran structures, such as 2-phenylbenzofuran, have utilized various functionals like GGA-PBE, BVP86, and meta-GGA-TPSS to predict stable conformers and have shown good agreement between predicted and experimental geometric parameters. physchemres.org

Theoretical investigations on similar heterocyclic compounds have also employed DFT to analyze electronic absorption spectra and understand the electronic properties of different molecular structures. nih.gov These studies provide a framework for understanding the electronic characteristics of the benzofuran moiety in this compound, which are crucial for its reactivity and interactions.

Computational Spectroscopic Parameter Prediction (e.g., NMR, Electronic Circular Dichroism (ECD))

Computational methods are instrumental in predicting and interpreting spectroscopic data for complex molecules like this compound.

Electronic Circular Dichroism (ECD): A significant application of computational chemistry in this area is the determination of the absolute configuration of chiral molecules. For novel benzofuryl β-amino alcohols, the absolute configuration has been successfully confirmed using Electronic Circular Dichroism (ECD) spectroscopy supported by theoretical calculations. mdpi.com This approach involves comparing the experimentally measured ECD spectrum with the spectra calculated for different stereoisomers, allowing for an unambiguous assignment of the molecule's three-dimensional arrangement. mdpi.comustc.edu.cn The principle relies on the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

Nuclear Magnetic Resonance (NMR): While specific computational NMR prediction studies for this compound are not widely documented, the methodology is well-established for related structures. epstem.netmdpi.comresearchgate.netchegg.com DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict 1H and 13C NMR chemical shifts. epstem.net For example, in a study of a furan-containing chalcone, the B3LYP density functional showed a high degree of correlation between calculated and experimental 13C NMR chemical shifts. epstem.net Such computational predictions are valuable for assigning experimental spectra and confirming molecular structures.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide insights into the dynamic behavior and intermolecular interactions of this compound.

Conformational Analysis and Energy Minima Determination

The biological activity of a flexible molecule like this compound is often dictated by its preferred conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule. For the parent compound, 2-aminoethanol, computational studies have systematically explored its conformational space to identify various structural isomers and their relative energies. researchgate.net Such analyses, often performed using various levels of theory, are crucial for understanding the intramolecular interactions, such as hydrogen bonding, that stabilize certain conformations. researchgate.net These findings can be extrapolated to understand the conformational preferences of the aminoethanol side chain attached to the benzofuran core in the target molecule.

Molecular Dynamics (MD) Simulations for Structural Stability Analysis of Compound-Target Systems

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a widely used computational technique to predict the preferred binding orientation of a ligand to a macromolecular target. nih.govmdpi.com Numerous studies have employed molecular docking to investigate the potential biological targets of benzofuran derivatives. For instance, benzofuran-1,2,3-triazole hybrids have been docked into the active site of the Epidermal Growth Factor Receptor (EGFR) to explore their potential as anticancer agents. nih.gov Similarly, C-2 sulfenylated benzofurans have been studied as potential antagonists of interleukin 1-β through molecular docking. researchgate.net

These studies typically involve identifying the key amino acid residues in the binding pocket that interact with the benzofuran ligand through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. The docking scores provide an estimation of the binding affinity, helping to prioritize compounds for further experimental testing. researchgate.net Such approaches are directly applicable to this compound to explore its potential interactions with various biological targets.

Table 1: Computational Methods in the Study of this compound and Related Compounds

| Computational Technique | Application | Key Findings/Insights | Relevant Compounds |

| Density Functional Theory (DFT) | Electronic Structure Calculation | Optimized geometries, electronic properties, reactivity descriptors. physchemres.orgnih.gov | 2-Phenylbenzofuran, Quinolinone derivatives |

| Time-Dependent DFT (TD-DFT) | ECD Spectra Prediction | Determination of absolute configuration. mdpi.comustc.edu.cn | Benzofuryl β-amino alcohols |

| DFT with GIAO | NMR Chemical Shift Prediction | Assignment of experimental spectra and structure confirmation. epstem.net | Furan-containing chalcones |

| Conformational Analysis | Energy Minima Determination | Identification of stable conformers and influential intramolecular interactions. researchgate.net | 2-Aminoethanol |

| Molecular Docking | Ligand-Target Interaction | Prediction of binding modes and key interacting residues. nih.govresearchgate.net | Benzofuran-1,2,3-triazole hybrids, C-2 sulfenylated benzofurans |

3 of this compound

Computational chemistry provides powerful tools to investigate the interactions of small molecules like this compound with biological targets at a molecular level. These theoretical investigations are crucial for understanding binding mechanisms and for the rational design of new therapeutic agents. Methodologies such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA), Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), and hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) approaches are at the forefront of this research.

1 Methodologies for Binding Potential and Affinity Prediction (e.g., MM-PBSA, MM-GBSA)

The prediction of binding affinity between a ligand and its receptor is a cornerstone of computational drug discovery. MM-PBSA and MM-GBSA are popular "end-point" methods used to estimate the free energy of binding from molecular dynamics (MD) simulations. nih.gov These methods are considered more rigorous than typical docking scores and offer a balance between computational cost and accuracy. mdpi.comrsc.org

The core principle of both MM-PBSA and MM-GBSA involves calculating the binding free energy (ΔG_bind) by subtracting the free energies of the unbound receptor and ligand from the free energy of the bound complex. This calculation is typically performed on a series of snapshots extracted from an MD simulation trajectory.

The binding free energy is composed of several terms:

Molecular Mechanics (MM) Energy: This includes internal energies (bond, angle, dihedral) as well as van der Waals and electrostatic interactions.

Solvation Free Energy: This term is crucial and is divided into polar and non-polar components. The polar component is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, which are continuum solvation models that represent the solvent (usually water) as a continuous medium with a specific dielectric constant. The non-polar component is typically estimated based on the solvent-accessible surface area (SASA).

Entropic Contribution: This term accounts for the change in conformational entropy upon binding. It is often the most computationally expensive part of the calculation and is sometimes omitted, which can affect the accuracy of the results. nih.gov

The choice between MM-PBSA and MM-GBSA often depends on the specific system being studied and the desired level of accuracy versus computational expense. While MM-PBSA is sometimes considered more accurate, MM-GBSA is generally faster. nih.gov The reliability of these methods can be influenced by several factors, including the force field used, the length of the MD simulation, and the parameters chosen for the solvation models. rsc.org

While no specific MM-PBSA or MM-GBSA studies on this compound have been publicly documented, the general applicability of these methods is well-established. For instance, studies on various protein-ligand and even protein-peptide complexes have shown good correlation between predicted and experimental binding affinities. mdpi.comrsc.org The performance of these methods can vary significantly depending on the biological target. nih.gov

| Method | Typical Correlation (r²) with Experimental Data | Key Strengths | Common Limitations |

|---|---|---|---|

| MM-PBSA | 0.0 - 0.9 nih.gov | Theoretically more rigorous than many scoring functions. rsc.org | Computationally intensive, sensitive to parameters (e.g., dielectric constant). nih.gov |

| MM-GBSA | Variable, can outperform MM-PBSA in some cases. mdpi.com | Faster than MM-PBSA, good for rescoring docking poses. mdpi.com | Approximations in the GB model can affect accuracy. nih.gov |

2 Analysis of Binding Poses and Interaction Profiles (e.g., Hydrogen Bonds, Hydrophobic Interactions)

Understanding the precise orientation (pose) of a ligand within a binding site and the specific interactions that stabilize this pose is critical for structure-based drug design. Computational methods are instrumental in elucidating these details.

Following molecular docking or MD simulations, the binding pose of a compound like this compound can be analyzed to identify key interactions with the amino acid residues of a target protein. The primary types of non-covalent interactions that are typically examined include:

Hydrogen Bonds: These are crucial for specificity and affinity. The amino and hydroxyl groups of this compound can act as hydrogen bond donors, while the oxygen atom of the benzofuran ring can act as a hydrogen bond acceptor. The formation of hydrogen bonds with specific residues in a binding pocket is a strong indicator of a stable complex. nih.gov

Hydrophobic Interactions: The benzofuran ring system is inherently hydrophobic and can form favorable interactions with non-polar amino acid side chains such as leucine, isoleucine, and valine. These interactions are a major driving force for ligand binding. nih.gov

π-π Stacking and π-Cation Interactions: The aromatic benzofuran ring can engage in π-π stacking with the aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan. Additionally, it can participate in π-cation interactions with positively charged residues. mdpi.com

While specific interaction data for this compound is not available in the reviewed literature, computational studies on other benzofuran derivatives have highlighted the importance of these interactions in their biological activity. researchgate.net For example, molecular docking studies of 1-benzofuran-2-carbohydrazide (B171906) have detailed the potential for hydrogen bonding and hydrophobic interactions within target protein active sites. researchgate.net The analysis of these interaction profiles provides a structural basis for the observed biological activity and can guide the chemical modification of the ligand to enhance its potency and selectivity. nih.gov

| Functional Group | Potential Interaction Type | Potential Interacting Partners (Amino Acid Residues) |

|---|---|---|

| Amino Group (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine, Main-chain Carbonyls |

| Hydroxyl Group (-OH) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine, Threonine, Histidine, Main-chain Carbonyls/Amides |

| Benzofuran Ring | Hydrophobic, π-π Stacking, π-Cation | Leucine, Isoleucine, Valine, Phenylalanine, Tyrosine, Tryptophan, Arginine, Lysine |

4 Combined Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Approaches

For a more accurate description of chemical phenomena such as bond-making and bond-breaking, or for systems where electronic effects are paramount, a purely classical molecular mechanics approach may be insufficient. In such cases, hybrid QM/MM methods offer a powerful solution.

In a QM/MM simulation, the system is partitioned into two regions. The chemically reactive part of the system, such as the ligand and the immediate interacting residues of the protein's active site, is treated with a quantum mechanical method (e.g., density functional theory). The remainder of the system, including the rest of the protein and the surrounding solvent, is described using a classical molecular mechanics force field. This approach combines the accuracy of QM for the critical region with the computational efficiency of MM for the larger environment.

A theoretical investigation into (-)-1-(benzofuran-2-yl)-2-propylaminopentane, a compound structurally related to this compound, utilized molecular orbital theory to study its reaction with hydroxyl radicals. nih.gov This study demonstrated that the benzofuran ring is a key site for radical trapping, highlighting the importance of understanding the electronic structure of this moiety. nih.gov

While no specific QM/MM studies focused on the binding of this compound were found, this methodology has been successfully applied to improve binding affinity predictions in what are known as QM/MM-PBSA or QM/MM-GBSA calculations. nih.gov In these approaches, the ligand's electrostatic potential is derived from a QM calculation, which can provide a more accurate representation of the electronic distribution compared to the fixed charges used in classical force fields. However, the success of these QM/MM-PBSA/GBSA approaches can be system-dependent. nih.gov

Synthetic Utility and Applications As Molecular Building Blocks

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The inherent chirality of 2-Amino-1-(benzofuran-2-yl)ethanol and related structures makes them prime candidates for applications in asymmetric synthesis, where controlling the stereochemical outcome of a reaction is paramount. Chiral β-amino alcohols are effective ligands in various catalytic processes. rsc.org

Key Research Findings:

Asymmetric Henry Reaction: Chiral β-amino alcohol ligands have proven effective in copper(II)-catalyzed asymmetric Henry reactions between benzofuran-2-carbaldehydes and nitromethane (B149229). This method produces (S)-enriched benzofuryl β-nitro alcohols with high levels of enantioselectivity, reaching up to 98% enantiomeric excess (ee). rsc.org These nitro alcohols can then be readily converted into the corresponding bioactive (S)-benzofuryl β-amino alcohols. rsc.org

Enantioselective Reduction: Another synthetic route involves the enantioselective reduction of precursor ketones. For instance, the reduction of 2- and 3-bromoacetylbenzofurans using (-)-B-chlorodiisopinocampheylborane yields chiral bromohydrins, which are then converted to the corresponding (S)-(benzofuran-2-yl)oxirane and (S)-(benzofuran-3-yl)oxirane. Subsequent reaction with primary amines affords the target (S)-1-(benzofuran-2-yl)-2-(alkylamino)ethanols. researchgate.net

Asymmetric Transfer Hydrogenation (ATH): ATH has been demonstrated as a highly effective and enantioselective method for the reduction of various benzofuryl ketones, providing a reliable pathway to chiral benzofuryl alcohols. researchgate.net

The ability of these compounds to act as chiral auxiliaries or to form chiral ligands is fundamental to their utility. Chiral auxiliaries are reliable compounds with established configurations that guide the synthesis of enantiomerically pure products, a crucial aspect in the early stages of drug discovery. rsc.org

Precursors for the Synthesis of Complex Natural Products and Synthetic Analogues

The benzofuran (B130515) motif is a core structural component in a multitude of biologically active natural products. rsc.orgrsc.org Consequently, chiral synthons like this compound are highly valuable starting materials for the total synthesis of these complex molecules and their synthetic analogues. rsc.orgresearchgate.net The development of efficient synthetic methods for benzofuran derivatives is driven by their presence in compounds with antibacterial, antitumor, and anti-inflammatory properties. rsc.orgnih.gov

Optically active aromatic alcohols, including (S)-1-(benzofuran-2-yl)ethanol, are considered precious chiral building blocks for creating sophisticated molecules for drug production. researchgate.net For example, the total synthesis of Vibsanol, a naturally occurring benzofuran-type lignan, began with vanillin (B372448) and proceeded through a benzofuran precursor, highlighting the modular approach to constructing such natural products. rsc.org

Development of Sophisticated Molecular Scaffolds Bearing the Benzofuran-Amino Alcohol Moiety

The benzofuran ring system is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically important molecules. nih.govrsc.org This has spurred significant research into the development of sophisticated molecular scaffolds that incorporate the benzofuran-amino alcohol moiety to explore new, biologically relevant chemical spaces. nih.gov These scaffolds serve as the foundation for chemical libraries used in high-throughput screening to accelerate drug discovery. nih.govrsc.org

The unique structural features of the 3-aminobenzofuran scaffold, a related structure, have positioned it at the forefront of therapeutic innovation. mdpi.com Researchers are actively developing novel synthetic strategies to access diverse benzofuran-based compounds. rsc.orgnih.gov One such strategy involves a [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides to efficiently construct the 2-aminobenzofuran scaffold under mild conditions. nih.gov The functionalization of the benzofuran core allows for the creation of analogue libraries, which are essential for studying structure-activity relationships (SAR) during the drug development process. hw.ac.uk

Transformations for Further Functionalization of Benzofuran Derivatives

To expand the chemical diversity and utility of the benzofuran scaffold, various transformations are employed for its further functionalization. These modifications can introduce new chemical handles, alter electronic properties, or enable participation in powerful bond-forming reactions.

Derivatization of Phosphine (B1218219) Oxide Moieties

The introduction of phosphine oxide groups onto a benzofuran (or dibenzofuran) platform creates ligands with unique coordination properties. nih.govacs.org Research has demonstrated the synthesis of dibenzofuran (B1670420) platforms decorated with phosphine oxide moieties. nih.govacs.org

Example of Phosphine Oxide Functionalization:

| Ligand | Synthesis Summary | Coordination Behavior |

| 4,6-bis(diphenylphosphinoylmethyl)dibenzofuran | A four-step synthesis from dibenzofuran. nih.govacs.org | Coordinates in a bidentate fashion with various metal ions (In(III), La(III), Pu(IV)) via the two phosphine oxide oxygen atoms. nih.govacs.org |

| 4,6-bis(diphenylphosphinoyl)dibenzofuran | A two-step synthesis from dibenzofuran. nih.govacs.org | Forms a similar bidentate chelate structure with Er(III). nih.govacs.org |

These functionalized scaffolds are studied for their performance in applications such as solvent extraction of metal ions. nih.govacs.org This derivatization showcases a method to append complex, functional groups to the benzofuran framework, enhancing its potential as a sophisticated ligand system.

Introduction of Halogen Functionalities for Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

A cornerstone of modern synthetic chemistry, transition metal-catalyzed cross-coupling reactions provide a powerful means to form carbon-carbon bonds. Halogenated benzofuran derivatives are key substrates for these reactions, including the Suzuki and Heck reactions. masterorganicchemistry.com

Suzuki Reaction: This reaction couples an organoboron reagent (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. masterorganicchemistry.comyoutube.comyoutube.com Introducing a halogen (e.g., iodine or bromine) onto the benzofuran ring prepares it for coupling with a wide range of boronic acids to form biaryl structures or other complex products. masterorganicchemistry.comyoutube.com

Heck Reaction: The Heck reaction forms a new C-C bond between an aryl halide and an alkene, also catalyzed by palladium. masterorganicchemistry.comyoutube.com A halogenated benzofuran can be coupled with various alkenes to append new side chains, with the reaction typically proceeding in the presence of a base to neutralize the HX byproduct. youtube.comyoutube.com

The synthesis of complex natural products has utilized these methods. For instance, a key step in one synthesis involved the Sonogashira coupling (a related cross-coupling reaction) of a 3-hydroxy-2-iodobenzaldehyde (B1339092) intermediate with an ethynylbenzene derivative, catalyzed by palladium and copper, to construct the core benzofuran structure. rsc.org This demonstrates the strategic importance of halogenating the benzofuran scaffold to enable its use in powerful C-C bond-forming transformations.

Q & A

Q. What are the common synthetic routes for preparing 2-Amino-1-(benzofuran-2-yl)ethanol, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves functionalizing benzofuran precursors. For example:

- Halogenation followed by substitution : React 2-acetylbenzofuran with bromine to form 1-(benzofuran-2-yl)-2-bromoethanone, then treat with ammonia or amines to introduce the amino group .

- Cyanohydrin route : Use hydroxynitrile lyases (HNLs) to catalyze enantioselective cyanohydrin formation from benzofuran aldehydes, followed by hydrolysis to yield the amino alcohol .

Key parameters :- Solvent choice : Ethanol or dioxane improves solubility and reaction efficiency .

- Catalyst optimization : Enzymatic methods (e.g., HNL from Hevea brasiliensis) enhance enantioselectivity .

- Temperature control : Reactions often require cooling (e.g., <100°C during KOH addition) to prevent side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- 1H NMR : Confirm the benzofuran proton environment (δ 6.8–7.5 ppm for aromatic H) and the ethanolamine backbone (δ 3.5–4.2 ppm for -CH(OH)- and δ 1.8–2.5 ppm for -NH2) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (70:30) with 0.1% TFA improve resolution .

- Mass spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak (e.g., m/z 192.1 for [M+H]+) .

Advanced Research Questions

Q. What strategies are effective for achieving enantioselective synthesis of this compound, and how can enantiomeric excess (ee) be quantified?

Methodological Answer:

- Biocatalytic methods : Engineered HNLs (e.g., from Prunus amygdalus) catalyze asymmetric cyanohydrin formation, achieving >90% ee .

- Chiral chromatography : Use Chiralpak® AD-H columns with hexane/ethanol (80:20) to separate enantiomers. Compare retention times to standards .

- Polarimetry : Measure optical rotation (e.g., [α]D25 = +15° for R-enantiomer) and calculate ee using the equation:

.

Q. How does the benzofuran moiety influence the biological activity of this compound derivatives, and what in vitro models are suitable for assessing this?

Methodological Answer:

- Biological relevance : The benzofuran ring enhances lipophilicity, improving membrane permeability. Derivatives show antimicrobial activity against S. aureus (MIC = 8 µg/mL) and antitubercular effects (IC50 = 12 µM) .

- Assay design :

- Antimicrobial testing : Use broth microdilution (CLSI guidelines) with Gram-positive/negative strains .

- Cytotoxicity : Evaluate against HEK-293 cells via MTT assay to determine selectivity indices .

Q. What computational approaches are recommended for predicting the physicochemical properties and reactivity of this compound?

Methodological Answer:

- Quantum mechanics : DFT calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps (\sim4.5 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Molecular docking : AutoDock Vina simulates binding to target proteins (e.g., bacterial dihydrofolate reductase) to rationalize antimicrobial activity .

- QSPR models : Correlate logP values (calculated via ChemAxon) with experimental solubility data to optimize formulation .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data for benzofuran-containing amino alcohols?

Methodological Answer:

- Yield discrepancies : Compare reaction conditions:

- Bioactivity variability : Standardize assays (e.g., inoculum size in antimicrobial tests) and validate with positive controls (e.g., ciprofloxacin for MIC studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.